An In-depth Technical Guide to 1-(naphthalene-1-carbonyl)piperazine hydrochloride
An In-depth Technical Guide to 1-(naphthalene-1-carbonyl)piperazine hydrochloride
A Note on the State of Research: Information specifically detailing the basic properties of 1-(naphthalene-1-carbonyl)piperazine hydrochloride is limited in publicly accessible scientific literature. This guide, therefore, leverages established principles of organic chemistry and pharmacology, drawing parallels with structurally similar compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. All information derived from analogous compounds is clearly indicated.
Introduction
1-(naphthalene-1-carbonyl)piperazine hydrochloride is a chemical compound featuring a naphthalene moiety linked to a piperazine ring via a carbonyl group.[1] The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules. The naphthalene group, a bicyclic aromatic hydrocarbon, can significantly influence the compound's physicochemical and biological properties. This guide aims to provide a detailed technical overview of its core properties, potential synthesis routes, and prospective areas of pharmacological investigation.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1093390-64-7 | [1] |
| Chemical Formula | C15H17ClN2O | [1] |
| Molecular Weight | 276.77 g/mol | [1] |
| IUPAC Name | (naphthalen-1-yl)(piperazin-1-yl)methanone;hydrochloride | [1] |
| Appearance | Expected to be a solid powder | [1] |
| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |
| Melting Point | Not determined | N/A |
Synthesis and Characterization
While a specific, validated synthesis for 1-(naphthalene-1-carbonyl)piperazine hydrochloride has not been published, its synthesis can be logically deduced from standard organic chemistry reactions, particularly the acylation of piperazine.
Proposed Synthesis Pathway: Acylation of Piperazine
The most direct route for the synthesis of the free base, 1-(naphthalene-1-carbonyl)piperazine, is the N-acylation of piperazine with 1-naphthoyl chloride. This is a classic Schotten-Baumann reaction.[2] The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
A significant challenge in this synthesis is achieving mono-acylation of the piperazine ring, as the formation of the disubstituted byproduct, 1,4-bis(naphthalene-1-carbonyl)piperazine, is a common issue.[2]
Reaction Mechanism:
Figure 1: Proposed reaction mechanism for the synthesis of 1-(naphthalene-1-carbonyl)piperazine.
Experimental Protocol (Analogous to 1-Benzoylpiperazine Synthesis): [2]
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Dissolution: Dissolve piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of Acylating Agent: Slowly add a solution of 1-naphthoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution.
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Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the resulting solid.
Characterization
The structure of the synthesized 1-(naphthalene-1-carbonyl)piperazine hydrochloride can be confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons (typically in the aromatic region, δ 7-8 ppm), and the piperazine ring protons (typically in the aliphatic region, δ 3-4 ppm). The integration of these signals should correspond to the number of protons in each part of the molecule.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ ~170 ppm), the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the piperazine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Potential Pharmacological Properties
While the pharmacological profile of 1-(naphthalene-1-carbonyl)piperazine hydrochloride is not documented, the N-aroylpiperazine scaffold is a well-known pharmacophore. Many compounds containing this moiety exhibit activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.
Serotonergic System
Arylpiperazines are known to interact with multiple serotonin receptor subtypes. For instance, the structurally related compound, 1-(1-naphthyl)piperazine, is a ligand for several 5-HT receptors, acting as an antagonist at 5-HT₁ and 5-HT₂ receptors in rat cortical membranes.[3] It is plausible that 1-(naphthalene-1-carbonyl)piperazine hydrochloride could also exhibit affinity for serotonin receptors, potentially acting as an agonist, antagonist, or partial agonist. The presence of the carbonyl group will likely alter the binding affinity and selectivity compared to its non-carbonyl analogue.
Figure 2: Potential interaction with serotonin receptors.
Other Potential Targets
N-aroylpiperazines have also been investigated as ligands for other receptor systems, including dopamine and adrenergic receptors.[4] Therefore, a comprehensive pharmacological evaluation of 1-(naphthalene-1-carbonyl)piperazine hydrochloride should include binding assays for a panel of GPCRs to determine its selectivity profile.
Analytical Methodologies
Validated analytical methods for the quantification of 1-(naphthalene-1-carbonyl)piperazine hydrochloride are not available. However, standard chromatographic techniques can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the most common approach for the analysis of this compound.
Proposed HPLC Method:
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Column: A C18 stationary phase is a suitable starting point.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: Given the presence of the naphthalene chromophore, UV detection at a wavelength around 280 nm should be effective.
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Derivatization: For trace analysis, derivatization of the secondary amine in the piperazine ring could be employed to enhance detection sensitivity, although the inherent UV absorbance of the naphthalene moiety may be sufficient.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS could also be a viable analytical technique, particularly for the free base form of the compound. Derivatization may be necessary to improve volatility and chromatographic performance.
Safety and Handling
No specific safety data for 1-(naphthalene-1-carbonyl)piperazine hydrochloride is available. However, based on the constituent chemical groups, certain precautions should be taken.
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Piperazine: Piperazine itself can cause skin and respiratory irritation.
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Naphthalene Derivatives: Naphthalene and its derivatives can be harmful if inhaled or absorbed through the skin. 1-Naphthol, a related compound, is known to be toxic and an irritant.[6]
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General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(naphthalene-1-carbonyl)piperazine hydrochloride is a compound with a chemical structure that suggests potential for pharmacological activity, likely within the central nervous system. While specific data on its properties and biological effects are currently lacking, this guide provides a framework for its synthesis, characterization, and potential areas of investigation based on established chemical and pharmacological principles. Further research is necessary to fully elucidate the profile of this compound and determine its potential utility in drug discovery and development.
References
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Zajdel, P., Subra, G., Bojarski, A. J., Duszyńska, B., Pawłowski, M., & Martinez, J. (2006). Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. Bioorganic & medicinal chemistry letters, 16(13), 3406–3410. [Link]
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Glamkowski, E. J., Strupczewski, J. T., & Wolf, E. H. (1992). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of medicinal chemistry, 35(20), 3752–3757. [Link]
-
American Elements. (n.d.). 1-(naphthalene-1-carbonyl)piperazine hydrochloride. Retrieved January 19, 2026, from [Link]
- AquaPhoenix Scientific. (2019, March 21). Safety Data Sheet: 1-Naphthol.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 19, 2026, from [Link]
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